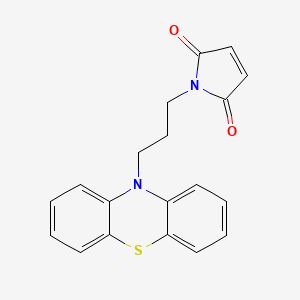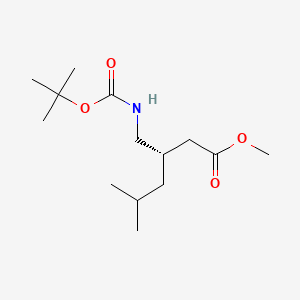![molecular formula C17H20F3N3O3 B588547 1-[1-(シクロプロパンカルボニル)ピペリジン-4-イル]-3-[4-(トリフルオロメトキシ)フェニル]ウレア](/img/structure/B588547.png)
1-[1-(シクロプロパンカルボニル)ピペリジン-4-イル]-3-[4-(トリフルオロメトキシ)フェニル]ウレア
概要
説明
CAY10640は、強力で経口的に活性な水溶性可溶性エポキシドヒドロラーゼ(sEH)阻害剤です。 この化合物は、ヒトおよびマウスにおいてsEHを阻害し、半数阻害濃度(IC50)値はそれぞれ0.4および5.3ナノモルです 。可溶性エポキシドヒドロラーゼは、エポキシドを生物学的に活性度の低いジオールに代謝する酵素です。 この酵素を阻害することにより、CAY10640はエポキシドの濃度を増加させ、さまざまな治療効果をもたらします .
科学的研究の応用
CAY10640 has a wide range of scientific research applications, including:
準備方法
合成経路と反応条件
CAY10640の合成には、1-アリール-3-(1-アシルピペリジン-4-イル)尿素アナログの調製が含まれます。合成経路には通常、次の手順が含まれます。
ピペリジン環の形成: ピペリジン環は、環化および官能基修飾を含む一連の反応によって合成されます。
アシル化: ピペリジン環は、適切なアシル化剤を用いてアシル化され、所望の位置にアシル基が導入されます。
工業生産方法
CAY10640の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を保証するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
CAY10640は主に、次のタイプの反応を起こします。
酸化: この化合物は、特にピペリジン環で酸化反応を起こす可能性があります。
還元: 還元反応は、分子中に存在するカルボニル基で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物には、酸化された誘導体、化合物の還元型、および異なる官能基を持つ置換されたアナログが含まれます .
科学研究の応用
CAY10640は、次を含む幅広い科学研究の応用があります。
作用機序
CAY10640は、可溶性エポキシドヒドロラーゼの活性を阻害することで効果を発揮します。この酵素は、エポキシドをジオールに加水分解する役割を担っています。 この酵素を阻害することにより、CAY10640は、抗炎症作用、降圧作用、神経保護作用、および心臓保護作用など、さまざまな生物学的活性を持つエポキシドの濃度を増加させます 。 関連する分子標的と経路には、エポキシドシグナル伝達経路の調節と炎症性メディエーターの減少が含まれます .
類似化合物の比較
類似化合物
ARM1: アミノペプチダーゼとエポキシドヒドロラーゼの強力な阻害剤で、アミノペプチダーゼのIC50値は7.61マイクロモル、エポキシドヒドロラーゼのIC50値は12.4マイクロモルです.
AUDA: 可溶性エポキシドヒドロラーゼの阻害剤で、マウスおよびヒト酵素のIC50値はそれぞれ18および69ナノモルです.
Diflapolin: 5-リポキシゲナーゼ活性化タンパク質と可溶性エポキシドヒドロラーゼの二重阻害剤で、顕著な抗炎症効果を発揮します.
CAY10640の独自性
CAY10640は、可溶性エポキシドヒドロラーゼに対する高い効力と選択性で際立っています。 生体内カラギーナン誘発炎症性疼痛モデルにおいて、モルヒネと比較して鎮痛作用が1,000倍向上しています 。これは、研究および潜在的な治療用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
AUDA: An inhibitor of soluble epoxide hydrolase with IC50 values of 18 and 69 nanomolar for the mouse and human enzymes, respectively.
Diflapolin: A dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase with marked anti-inflammatory efficacy.
UC-1728: An effective rabbit soluble epoxide hydrolase inhibitor with an IC50 of 2 nanomolar on rabbit liver.
Uniqueness of CAY10640
CAY10640 stands out due to its high potency and selectivity for soluble epoxide hydrolase. It demonstrates a 1,000-fold increase in potency compared to morphine in reducing hyperalgesia in an in vivo carrageenan-induced inflammatory pain model . This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHWMGAQRIMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Q1: How does 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea interact with sEH and what are the downstream effects of this interaction?
A: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea acts as a potent inhibitor of both human and murine sEH. [] While the exact binding mechanism is not explicitly detailed in the provided abstract, it is highly likely that this compound competes with the natural substrate for binding to the enzyme's active site.
Q2: What is the structure-activity relationship (SAR) of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea as an sEH inhibitor?
A: The research highlights that replacing the adamantyl group present in earlier sEH inhibitors with a 1-(cyclopropanecarbonyl)piperidin-4-yl moiety significantly improves the compound's pharmacokinetic properties in mice. [] This structural modification resulted in a 7-fold increase in potency against sEH, a 65-fold increase in maximum plasma concentration (Cmax), and a remarkable 3300-fold increase in area under the curve (AUC) compared to the adamantane analogue. [] These findings suggest that the 1-(cyclopropanecarbonyl)piperidin-4-yl group contributes favorably to the compound's binding affinity, absorption, and overall exposure in vivo.
Q3: What are the implications of the improved pharmacokinetic profile of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea for its potential therapeutic use?
A: The substantial improvement in pharmacokinetic parameters, particularly the increased potency, Cmax, and AUC, suggests that 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea could potentially be administered at lower doses and/or less frequently compared to previous sEH inhibitors while still achieving therapeutic efficacy. [] This enhanced pharmacokinetic profile translates to a greater potential for clinical development, as it may lead to improved patient compliance, reduced dosing frequency, and potentially fewer side effects. Furthermore, the compound's superior potency against sEH, as demonstrated by its 1000-fold higher potency compared to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model, underscores its potential as a novel therapeutic agent for inflammatory pain management. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
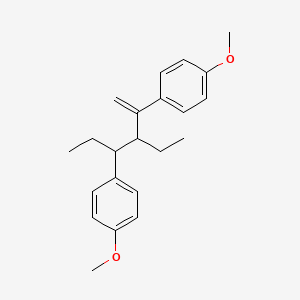
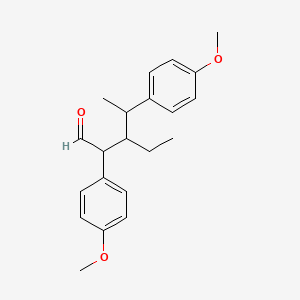
![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)
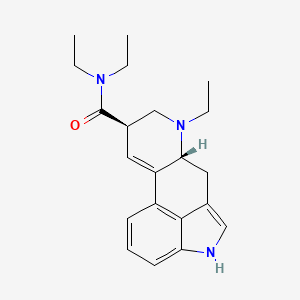
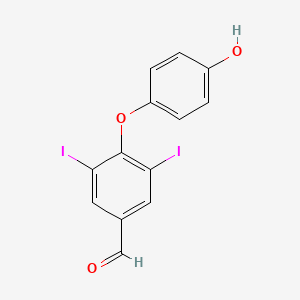


![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
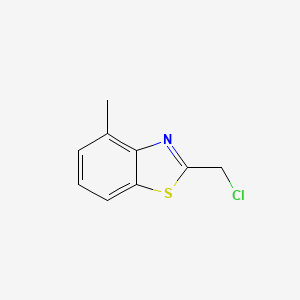

![D-[UL-13C5]Ribose](/img/structure/B588482.png)

